molecular formula C21H17N3O2 B8144544 AG-636

AG-636

Cat. No.: B8144544
M. Wt: 343.4 g/mol
InChI Key: GSBZRCGZLMBSNY-UHFFFAOYSA-N
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Description

AG-636 is a potent, reversible, selective, and orally active inhibitor of dihydroorotate dehydrogenase. This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for RNA and DNA biosynthesis. This compound has shown strong anticancer effects, particularly in hematologic malignancies such as lymphoma and acute leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

AG-636 is synthesized through a series of chemical reactions involving specific reagents and conditions. The exact synthetic route is proprietary, but it typically involves the formation of the core structure followed by functional group modifications to enhance its inhibitory activity against dihydroorotate dehydrogenase .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

AG-636 primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Mechanism of Action

AG-636 exerts its effects by inhibiting dihydroorotate dehydrogenase, a mitochondrial enzyme involved in the de novo synthesis of pyrimidines. This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The resulting nucleotide starvation induces apoptosis and differentiation in cancer cells, particularly in hematologic malignancies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AG-636 is unique due to its strong anticancer effects, particularly in hematologic malignancies. It has shown superior efficacy in preclinical models compared to other dihydroorotate dehydrogenase inhibitors, making it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

3-methyl-6-[4-(2-methylphenyl)phenyl]benzotriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-13-5-3-4-6-17(13)15-9-7-14(8-10-15)16-11-18(21(25)26)20-19(12-16)22-23-24(20)2/h3-12H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBZRCGZLMBSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C3=CC(=C4C(=C3)N=NN4C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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